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Compound of Interest

Compound Name: Artemetin

Cat. No.: B1667621

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of the flavonoid Artemetin (5-hydroxy-3,6,7,3',4'-
pentamethoxyflavone). This guide is intended for researchers, scientists, and professionals in
drug development, providing detailed spectroscopic data, experimental protocols, and a
workflow for analysis.

Artemetin, a polymethoxyflavonoid found in various medicinal plants such as Artemisia
absinthium, Vitex trifolia, and Achillea millefolium, has garnered significant interest for its
diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential
anticancer properties.[1] A thorough understanding of its chemical structure, elucidated through
spectroscopic techniques, is fundamental for its identification, characterization, and further
development as a therapeutic agent.

Spectroscopic Data of Artemetin

The structural elucidation of Artemetin is achieved through a combination of spectroscopic
methods. The following tables summarize the key quantitative data obtained from 1H NMR,
13C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.
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H NMR (Proton NMR) Data:

The H NMR spectrum of Artemetin reveals characteristic signals for its aromatic protons and
methoxy groups. The chemical shifts (8) are reported in parts per million (ppm) relative to a
standard reference.

Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

H-8 6.54 s

H-2' 7.34 d 29

H-5' 6.98 d 85

H-6' 7.45 dd 8.5, 2.2

3-OCHs 3.89 s

6-OCHs 3.96 s

7-OCHs 3.99 s

3'-OCHs 3.94 s

4'-OCHs 3.97 s

5-OH 12.58 s

13C NMR (Carbon-13 NMR) Data:

The 13C NMR spectrum provides information on the carbon skeleton of Artemetin.
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Carbon Chemical Shift (6, ppm)
C-2 155.8
C-3 138.6
C-4 179.1
C-5 152.7
C-6 132.1
C-7 158.6
C-8 90.4
C-9 152.3
C-10 106.5
C-1 123.6
Cc-2' 109.8
C-3 149.1
C-4' 151.2
C-5 111.4
C-6' 120.2
3-OCHs 60.1
6-OCHs 60.9
7-OCHs 56.4
3'-OCHs 56.1
4'-OCHs 56.2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic absorption of infrared radiation.
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Wavenumber (cm~?) Assignment

~3400 O-H stretching (hydroxyl group)
~2940, 2850 C-H stretching (methoxy and aromatic)
~1655 C=0 stretching (flavonoid carbonyl)
~1600, 1580, 1510 C=C stretching (aromatic rings)
~1270, 1100 C-O stretching (ethers and phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. For Artemetin (C20H200s),
the expected molecular weight is approximately 388.37 g/mol .

m/z Interpretation

388 [M]* (Molecular ion)

373 [M - CH3]*

358 [M - 2CHs]* or [M - OCHs + H]*

343 [M - CHs - COJ*

181 Fragment corresponding to the A-ring
165 Fragment corresponding to the B-ring

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic

analysis of flavonoids like Artemetin.

Sample Preparation for Spectroscopic Analysis

o Extraction and Isolation: Artemetin is typically isolated from the dried and powdered plant
material (e.g., leaves of Vitex trifolia) by extraction with a suitable solvent such as methanol

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1667621?utm_src=pdf-body
https://www.benchchem.com/product/b1667621?utm_src=pdf-body
https://www.benchchem.com/product/b1667621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

or ethanol. The crude extract is then subjected to chromatographic techniques like column
chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or
high-performance liquid chromatography (HPLC) to yield pure Artemetin.

o Purity Assessment: The purity of the isolated compound should be confirmed by HPLC
before spectroscopic analysis.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of pure Artemetin in a suitable
deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube.

 Instrumentation: Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher).

e 'H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (typically 0-14 ppm).
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
o Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:
o Use a proton-decoupled sequence to obtain singlets for all carbon atoms.
o Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

o Alonger acquisition time and a greater number of scans are typically required for 33C NMR
compared to *H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of
dry, pure Artemetin with dry KBr powder and pressing it into a thin, transparent disk.
Alternatively, a thin film can be cast from a solution of the compound.
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 Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

» Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or by coupling a liquid chromatograph to the mass spectrometer (LC-MS).

« lonization: Use a suitable ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Data Acquisition:

o In EI-MS, acquire the mass spectrum by scanning a range of mass-to-charge ratios (m/z)
to detect the molecular ion and fragment ions.

o In ESI-MS/MS, select the protonated molecule [M+H]* or another suitable precursor ion
and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like Artemetin.
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General workflow for the isolation and spectroscopic characterization of Artemetin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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